
Calcium di(benzenesulphonate)
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Overview
Description
Calcium di(benzenesulphonate) is a useful research compound. Its molecular formula is C12H10CaO6S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
2C6H5SO3H+Ca(OH)2→C12H10CaO6S2+2H2O
Industrial Production Methods
Chemical Reactions Analysis
Overbasing Reactions
In industrial lubricant production, calcium sulfonates undergo overbasing to enhance base number (TBN). This involves reacting calcium oxide, water, and CO₂ to form colloidal calcium carbonate:
CaO+H2O→Ca OH 2 in situ Ca OH 2+CO2→CaCO3+H2O
Process conditions :
Acid-Base Reactivity
The compound acts as a weak base , neutralizing strong acids exothermically:
Ca C6H5SO3 2+2HCl→2C6H5SO3H+CaCl2
Key observations :
Thermal Decomposition
At elevated temperatures (>150°C), calcium di(benzenesulphonate) undergoes thermal decomposition , releasing sulfur oxides and benzene derivatives :
Ca C6H5SO3 2ΔCaO+2SO2+2C6H5OH
Industrial relevance :
Environmental Degradation
In aqueous environments, calcium di(benzenesulphonate) undergoes hydrolysis and biodegradation :
-
Hydrolysis : Slow at neutral pH; accelerates under acidic/basic conditions .
-
Biodegradation : Microbial breakdown via cleavage of sulfonate groups .
Property | Value | Source |
---|---|---|
Water solubility | 852.7 μg/L (25°C) | |
LogP (octanol-water) | 4.77 |
Interactions in Formulations
As a surfactant, calcium di(benzenesulphonate):
Scientific Research Applications
Industrial Applications
2.1 Lubricants and Additives
Calcium di(benzenesulphonate) serves as a key additive in lubricating oils, providing detergent properties that help maintain cleanliness in engine parts. It acts by neutralizing acids formed during combustion, thus enhancing the longevity and performance of lubricants .
Property | Value |
---|---|
Total Base Number (TBN) | Typically ranges from 300 to 500 |
Viscosity Index | High |
Flash Point | Varies by formulation |
Case Study: A study demonstrated that incorporating calcium di(benzenesulphonate) into a lubricant formulation improved its resistance to oxidation and thermal degradation, thereby extending the oil change intervals in automotive applications .
2.2 Agricultural Applications
In agriculture, calcium di(benzenesulphonate) is used as a surfactant in pesticide formulations. Its ability to reduce surface tension enhances the spreading and wetting properties of agrochemicals, improving their effectiveness on plant surfaces .
Cosmetic Formulations
Calcium di(benzenesulphonate) is also employed in cosmetic products as an emulsifier and stabilizer. It helps maintain the consistency of creams and lotions, ensuring even distribution of active ingredients.
3.1 Safety and Efficacy
The safety profile of calcium di(benzenesulphonate) has been assessed through various studies, indicating low toxicity levels when used within recommended concentrations . Regulatory bodies have established guidelines to ensure its safe use in cosmetic formulations.
Cosmetic Product Type | Function |
---|---|
Creams | Emulsification |
Lotions | Stabilization |
Cleansers | Surfactant |
Research Findings
Recent research highlights the potential for calcium di(benzenesulphonate) to improve skin hydration when incorporated into topical formulations. Experimental designs using response surface methodology have shown significant improvements in moisturizing properties due to its unique chemical structure .
Comparison with Similar Compounds
Calcium di(benzenesulphonate) can be compared with other similar compounds such as:
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar chemical properties but different applications.
Linear alkylbenzene sulfonates: These compounds are used in detergents and have similar surfactant properties but differ in their biodegradability and environmental impact.
Biological Activity
Calcium di(benzenesulphonate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Calcium di(benzenesulphonate) has the molecular formula C12H10CaO6S2 and is characterized by two benzenesulfonate groups coordinated with calcium ions. Its structure contributes to its solubility and interaction with biological systems, influencing its biological activity.
Biological Activity Overview
Research indicates various biological activities associated with calcium di(benzenesulphonate), primarily focusing on:
- Antimicrobial Properties : Some studies suggest that sulfonates can exhibit antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymes .
- Cardiovascular Effects : Certain benzenesulfonamide derivatives have shown potential as calcium channel inhibitors, which may influence cardiovascular functions such as perfusion pressure and coronary resistance .
- Cytotoxicity : Investigations into related compounds have revealed varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
1. Antimicrobial Activity
A study evaluating sodium dodecylbenzene sulfonate (SDBS), a related compound, highlighted mechanisms such as protein denaturation and membrane disruption as key to its antimicrobial efficacy. This suggests that calcium di(benzenesulphonate) could exhibit similar properties due to structural similarities .
2. Cardiovascular Research
In a controlled experiment using isolated rat hearts, the benzenesulfonamide derivative 4-(2-aminoethyl)-benzenesulfonamide demonstrated a significant reduction in perfusion pressure compared to controls. This effect was attributed to its action as a calcium channel blocker, suggesting that calcium di(benzenesulphonate) may also influence cardiovascular dynamics through similar mechanisms .
3. Cytotoxicity Studies
Research on novel benzenesulfonate scaffolds indicated that certain derivatives possess strong anticancer activity, with IC50 values indicating effective inhibition of cell proliferation in leukemia cell lines. The compounds' ability to induce cell cycle arrest further supports their potential therapeutic use in oncology .
Table 1: Summary of Biological Activities of Calcium di(benzenesulphonate)
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Membrane disruption, enzyme inhibition | |
Cardiovascular | Calcium channel inhibition | |
Cytotoxicity | Induction of cell cycle arrest |
Pharmacokinetic Considerations
Understanding the pharmacokinetics of calcium di(benzenesulphonate) is crucial for evaluating its biological activity. Theoretical studies suggest that factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact its efficacy and safety profile in biological systems .
Properties
CAS No. |
934-54-3 |
---|---|
Molecular Formula |
C12H10CaO6S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
calcium;benzenesulfonate |
InChI |
InChI=1S/2C6H6O3S.Ca/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2 |
InChI Key |
VJOCYCQXNTWNGC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ca+2] |
Related CAS |
98-11-3 (Parent) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.